2-(2-Methylhydrazono)malonic acid

Description

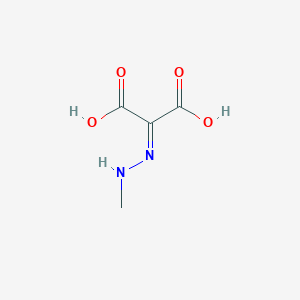

2-(2-Methylhydrazono)malonic acid is a malonic acid derivative featuring a methylhydrazono group (–N=N–CH₃) at the second carbon position. Malonic acid (C₃H₄O₄) is a dicarboxylic acid with a central CH₂ group flanked by two carboxylic acid moieties. Derivatives like this compound are of interest due to their modified reactivity, biological activity, and applications in organic synthesis or pharmaceuticals .

Properties

Molecular Formula |

C4H6N2O4 |

|---|---|

Molecular Weight |

146.10 g/mol |

IUPAC Name |

2-(methylhydrazinylidene)propanedioic acid |

InChI |

InChI=1S/C4H6N2O4/c1-5-6-2(3(7)8)4(9)10/h5H,1H3,(H,7,8)(H,9,10) |

InChI Key |

LPCGGIJMHWHMIG-UHFFFAOYSA-N |

Canonical SMILES |

CNN=C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Malonic Acid Derivatives

Methylmalonic Acid (C₄H₆O₄)

- Structure: Features a methyl (–CH₃) group at the central carbon instead of a hydrazono moiety.

- Properties : Melting point (mp) = 170°C (decomposes), molecular weight (MW) = 118.09 g/mol .

2-Ethylmalonic Acid (C₅H₈O₄)

- Structure : Contains an ethyl (–CH₂CH₃) substituent at the central carbon.

- Key Differences: Bulkier alkyl groups may reduce solubility in polar solvents compared to the hydrazono derivative.

2-Benzylmalonic Acid (C₁₀H₁₀O₄)

- Structure: A benzyl (–CH₂C₆H₅) group replaces the hydrazono moiety.

Malonic Acid Dimethyl Esters (e.g., Compounds 14f–14j)

- Structure : Malonic acid esters with indolylidene substituents (e.g., ethoxycarbonyl, bromo, methoxy groups).

- Properties :

- 14f : mp = 133–134°C, MW = 347.35 g/mol.

- 14g : mp = 151–152°C, MW = 333.36 g/mol.

- 14h : mp = 111–112°C (bromo substituent reduces symmetry, lowering mp).

- Key Differences: Esterification and heterocyclic substituents alter thermal stability and reactivity compared to the hydrazono derivative .

Hydrazono-Containing Derivatives

2-[(4-Methylbenzoyl)hydrazono]propionic Acid Monohydrate

- Structure: Propionic acid backbone with a 4-methylbenzoyl-hydrazono group.

- Properties : Crystalline structure confirmed via X-ray diffraction; MW = 255.26 g/mol.

- Key Differences : The propionic acid chain (vs. malonic acid) shortens the distance between functional groups, influencing intermolecular interactions .

Ethyl 2-Chloro-2-[2-(4-Methoxyphenyl)hydrazono]acetate

- Structure: Ethyl ester with chloro and 4-methoxyphenyl-hydrazono groups.

- Properties : MW = 270.69 g/mol; used in pharmaceutical intermediates.

- Key Differences : The chloro substituent enhances electrophilicity, while the ester group increases volatility .

Anti-inflammatory Malonamates

- Example : N-[2-(6-Methoxy)benzothiazolyl]malonamic acid (23).

- Activity : Significant inhibition of carrageenin-induced rat paw edema.

Antifungal Malonic Acid Derivatives

- Example : Malonic acid inhibits Sclerotinia sclerotiorum by reducing oxalic acid secretion (inhibition rate = 67.6% at 2 mg/mL).

- Key Insight: Hydrazono derivatives could enhance antifungal efficacy via coordination with metal ions in fungal enzymes .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.